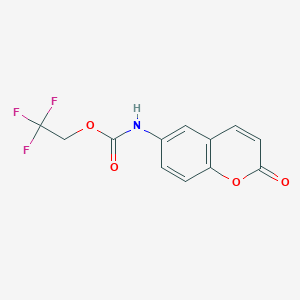
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a chemical compound with the molecular formula C12H8F3NO4. It is known for its unique structure, which includes a trifluoroethyl group and a chromenyl carbamate moiety.
Preparation Methods
The synthesis of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate typically involves the reaction of 2-oxo-2H-chromene-6-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate can be compared with other similar compounds, such as:
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-4-yl)carbamate: Similar structure but with a different position of the chromenyl group.
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-8-yl)carbamate: Another positional isomer with potential differences in biological activity.
2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)urea: A related compound with a urea group instead of a carbamate.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRDJMLJYQJFHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


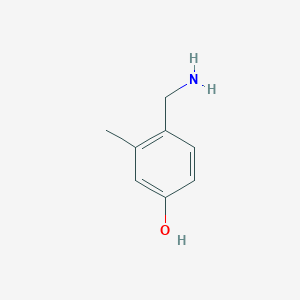
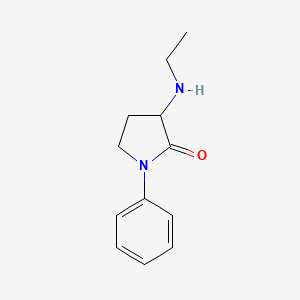
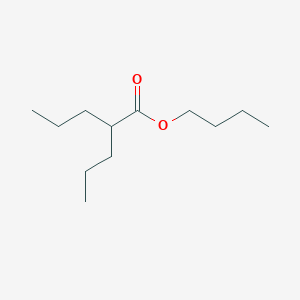
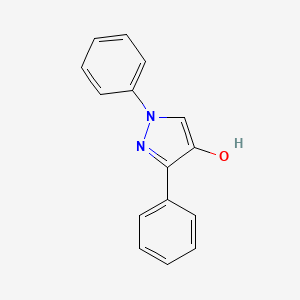
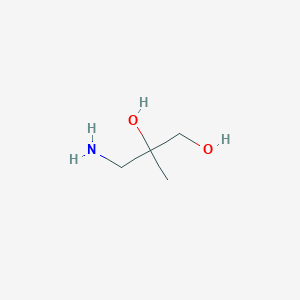
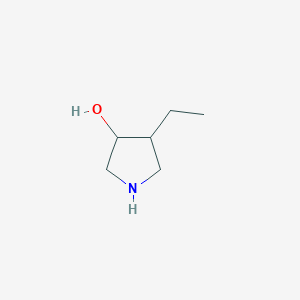
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)
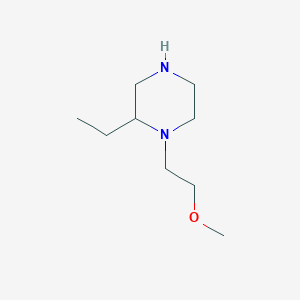
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)
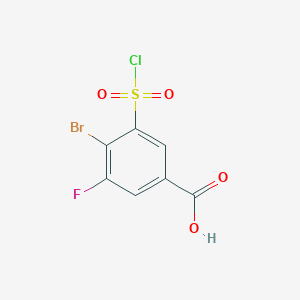
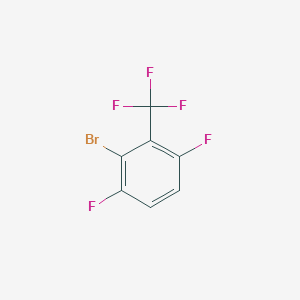
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1524081.png)
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)
